1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene;toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with six phenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene can be synthesized through the reaction of phenol with methanol at elevated temperatures over a suitable solid catalyst such as alumina . The process involves the formation of methylene units through the dehydration of methanol molecules, followed by complete Friedel–Crafts methylation of the resulting benzene ring with chloromethane generated in situ .
Industrial Production Methods: Industrial production methods for 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions and catalysts are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy radicals.
Reduction: Reduction reactions can lead to the formation of phenoxymethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxymethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxy radicals, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its aromatic structure.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene involves its interaction with molecular targets through aromatic interactions and hydrogen bonding. The phenoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and radical formation .
Comparison with Similar Compounds
Hexamethylbenzene: Similar in structure but with methyl groups instead of phenoxymethyl groups.
Hexakis(4-carboxyphenyl)benzene: Contains carboxyphenyl groups instead of phenoxymethyl groups.
Uniqueness: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
61040-47-9 |
---|---|
Molecular Formula |
C62H58O6 |
Molecular Weight |
899.1 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(phenoxymethyl)benzene;toluene |
InChI |
InChI=1S/C48H42O6.2C7H8/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39;2*1-7-5-3-2-4-6-7/h1-30H,31-36H2;2*2-6H,1H3 |
InChI Key |
SHBSOURKAFUECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.CC1=CC=CC=C1.C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=CC=C3)COC4=CC=CC=C4)COC5=CC=CC=C5)COC6=CC=CC=C6)COC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.